1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-N~4~-(4-Methoxyphenyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-N~4~-(4-Methoxyphenyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. One common method involves the cyclocondensation of appropriate hydrazine derivatives with 4-fluorobenzaldehyde and 4-methoxybenzaldehyde under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-N~4~-(4-Methoxyphenyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(4-Fluorophenyl)-N~4~-(4-Methoxyphenyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases or cancer.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-N~4~-(4-Methoxyphenyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-4-(4-Methoxyphenyl)-1H-Pyrazol-5-Amine
- 4-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Pyrazol-5-Amine
Comparison: 1-(4-Fluorophenyl)-N~4~-(4-Methoxyphenyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-b]pyridine core. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications compared to other similar compounds .
Properties
Molecular Formula |
C22H19FN4O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19FN4O2/c1-13-12-19(22(28)25-16-6-10-18(29-3)11-7-16)20-14(2)26-27(21(20)24-13)17-8-4-15(23)5-9-17/h4-12H,1-3H3,(H,25,28) |
InChI Key |
ZNJSHOIVTYLRSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.